N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine
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Overview
Description
N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine is a complex organic compound characterized by its unique structural features This compound contains a pyrimidine ring substituted with a 4-chlorophenylsulfonyl group and a diethylamino group, along with a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Addition of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Attachment of the Dimethylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-methoxyphenoxy)-2-pyrimidinyl]-N,N-dimethylamine
- N-[5-[(4-chlorophenyl)sulfonyl]-4-(methylamino)-2-pyrimidinyl]-N,N-dimethylamine
Uniqueness
N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-4-N,4-N-diethyl-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S/c1-5-21(6-2)15-14(11-18-16(19-15)20(3)4)24(22,23)13-9-7-12(17)8-10-13/h7-11H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMMFRPFUUHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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